molecular formula C4H4F6O3S B2399020 3,3,3-Trifluoropropyl trifluoromethanesulfonate CAS No. 120097-63-4

3,3,3-Trifluoropropyl trifluoromethanesulfonate

Cat. No.: B2399020
CAS No.: 120097-63-4
M. Wt: 246.12
InChI Key: CFROLHNCACAAOW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoropropyl trifluoromethanesulfonate typically involves the reaction of 3,3,3-trifluoropropanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride . The general reaction scheme is as follows:

CF3CH2CH2OH+(CF3SO2)2OCF3CH2CH2OSO2CF3+CF3SO2OH\text{CF}_3\text{CH}_2\text{CH}_2\text{OH} + (\text{CF}_3\text{SO}_2)_2\text{O} \rightarrow \text{CF}_3\text{CH}_2\text{CH}_2\text{OSO}_2\text{CF}_3 + \text{CF}_3\text{SO}_2\text{OH} CF3​CH2​CH2​OH+(CF3​SO2​)2​O→CF3​CH2​CH2​OSO2​CF3​+CF3​SO2​OH

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process involves continuous monitoring and control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoropropyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the product .

Major Products Formed

The major products formed from reactions involving this compound depend on the nucleophile used. For example, reaction with an amine would produce a trifluoromethylated amine, while reaction with an alcohol would produce a trifluoromethylated ether .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoropropyl trifluoromethanesulfonate involves the activation of the trifluoromethanesulfonate group, which acts as a leaving group in nucleophilic substitution reactions. The compound’s reactivity is due to the electron-withdrawing effects of the trifluoromethyl groups, which increase the electrophilicity of the carbon atom bonded to the trifluoromethanesulfonate group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoropropyl trifluoromethanesulfonate is unique due to its dual functionality, combining the reactivity of the trifluoromethanesulfonate group with the stability and electron-withdrawing properties of the trifluoropropyl group. This makes it a versatile reagent in organic synthesis and a valuable tool in various scientific research applications .

Properties

IUPAC Name

3,3,3-trifluoropropyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F6O3S/c5-3(6,7)1-2-13-14(11,12)4(8,9)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFROLHNCACAAOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COS(=O)(=O)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120097-63-4
Record name 3,3,3-trifluoropropyl trifluoromethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a cold (−25° C.), stirred solution of 2,6-lutidine (18.38 mL, 158 mmol) in CH2Cl2 (120 mL) was added Tf2O (24.88 mL, 147 mmol) over 3 min, and stirred for 5 min. To the reaction mixture was added 3,3,3-trifluoropropan-1-ol (12 g, 105 mmol) over an interval of 3 min. After 2 hr, the reaction mixture was warmed to room temperature and stirred for 1 hr. The reaction mixture was concentrated to half volume, then purified by loading directly on silica gel column (330 g ISCO) and eluted with CH2Cl2. Obtained Preparation 1M (13.74 g, 53%) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ ppm 4.71 (2H, t, J=6.15 Hz), 2.49-2.86 (2H, m).
Quantity
18.38 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
24.88 mL
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a cold (−25° C.), stirred solution of 2,6-lutidine (18.38 mL, 158 mmol) in DCM (120 mL) was added Tf2O (24.88 mL, 147 mmol) over 3 min, and the mixture was stirred for 5 min. To the reaction mixture was added 3,3,3-trifluoropropan-1-ol (12 g, 105 mmol) over an interval of 3 min. After 2 hour, the reaction mixture was warmed to room temperature and stirred for 1 hour. The reaction mixture was concentrated to half its volume, then purified by loading directly on a silica gel column (330 g ISCO). The product was eluted with DCM to afford Preparation 1A (13.74 g, 53%) as a colorless oil.
Quantity
18.38 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
24.88 mL
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
[Compound]
Name
1A
Quantity
13.74 g
Type
reactant
Reaction Step Four

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